

Application Notes: Colistin (as Antibacterial Agent 122) in Combination Therapy Studies

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Compound of Interest

Compound Name: Antibacterial agent 122

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Introduction

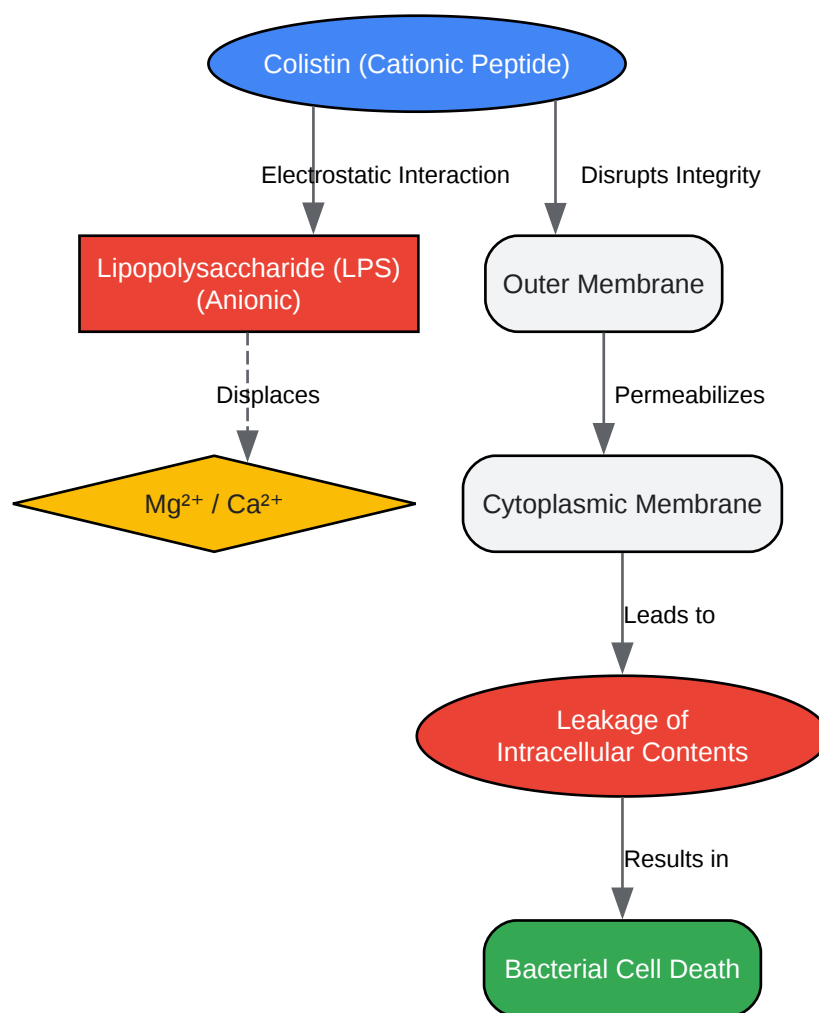
Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Klebsiella pneumoniae*.^[1] However, the increasing incidence of colistin resistance and its associated toxicities, such as nephrotoxicity and neurotoxicity, have necessitated the exploration of combination therapies.^{[1][2]} Combining colistin with other antimicrobial agents can enhance its efficacy, overcome resistance, and potentially reduce the required therapeutic dose, thereby minimizing toxicity.^[3] These application notes provide a summary of quantitative data from various *in vitro* and *in vivo* studies, along with detailed protocols for key experiments to evaluate the synergistic potential of colistin-based combination therapies.

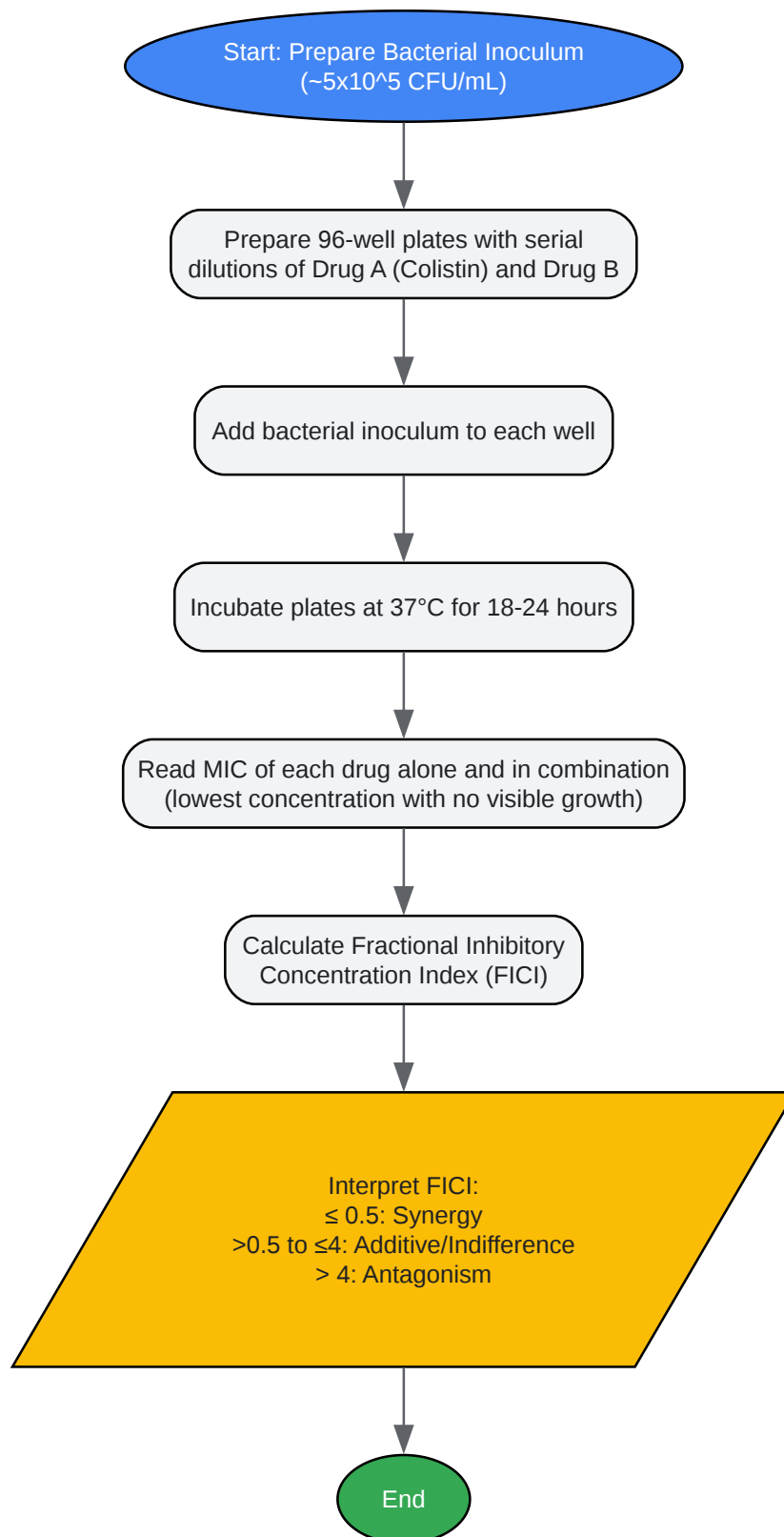
Mechanism of Action and Rationale for Combination Therapy

Colistin is a polycationic peptide that interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.^{[4][5]} This interaction displaces divalent cations (Ca^{2+} and Mg^{2+}), leading to the disruption of the outer membrane, leakage of intracellular contents, and ultimately, bacterial cell death.^{[5][6]} Resistance to colistin can arise from modifications of the LPS structure, reducing the binding affinity of colistin.^[4]

The rationale for combination therapy is often based on a multi-target approach. By disrupting the outer membrane, colistin can facilitate the entry of other antibiotics that target intracellular components, leading to synergistic or additive effects.[7] For example, combinations with cell wall inhibitors or protein synthesis inhibitors have shown significant synergy.[8]

Diagram of Colistin's Mechanism of Action





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